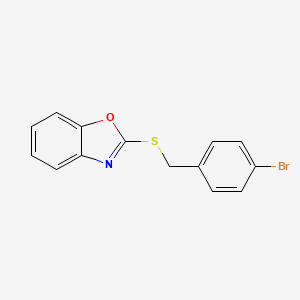

2-(4-Bromobenzylsulfanyl)benzoxazole

概要

説明

準備方法

合成経路と反応条件

SB 4は、複数段階の化学プロセスを経て合成できます。合成は通常、炭酸カリウムなどの塩基の存在下で、4-ブロモベンジルクロリドと2-メルカプトベンゾキサゾールを反応させることから始まります。 反応は、ジメチルホルムアミド (DMF) などの有機溶媒中で、目的生成物の形成を促進するために高温で行われます .

工業的生産方法

SB 4の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 高純度試薬と再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、純度99%以上のSB 4を製造できます .

化学反応の分析

反応の種類

SB 4は、以下を含むさまざまな化学反応を起こします。

酸化: SB 4は酸化されてスルホキシドとスルホンを形成できます。

還元: SB 4の還元により、チオール誘導体が生成される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸 (m-CPBA) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

生成される主な生成物

酸化: スルホキシドとスルホン。

還元: チオール誘導体。

置換: アジドまたはシアノ置換生成物.

科学研究への応用

SB 4は、幅広い科学研究への応用を有しています。

化学: BMP4シグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 胚性幹細胞の分化や発生生物学の研究を促進します。

医学: 再生医療や組織工学における潜在的な治療的応用。

科学的研究の応用

Synthesis and Structural Features

The synthesis of 2-(4-Bromobenzylsulfanyl)benzoxazole typically involves the condensation of 2-aminophenol with 4-bromobenzyl sulfide. Various methods are employed, including transition metal-catalyzed reactions. The compound's structure can be confirmed through techniques like -NMR, -NMR, and mass spectrometry, which reveal its distinct functional groups and molecular framework .

Biological Activities

Research indicates that benzoxazole derivatives exhibit diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, showing promising results in inhibiting bacterial growth .

- Anticancer Activity : The compound has potential as an anticancer agent. In vitro studies have demonstrated that benzoxazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, some derivatives have shown lower IC50 values than established chemotherapeutic agents, indicating their efficacy in targeting cancer cells .

- VEGFR-2 Inhibition : Certain benzoxazole derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition is significant for developing new cancer therapies aimed at restricting tumor growth by limiting blood supply .

Case Studies

- Antimicrobial Activity Evaluation : A series of synthesized benzoxazole derivatives were screened for antimicrobial activity using the agar diffusion method. Results indicated that some compounds exhibited potent antibacterial effects against E. coli at concentrations as low as 25 µg/mL .

- Anticancer Studies : In a comparative study, several benzoxazole derivatives were evaluated for their antiproliferative effects against MCF-7 and HepG2 cells using the MTT assay. Compounds demonstrated IC50 values significantly lower than those of traditional chemotherapeutics like sorafenib, highlighting their potential as effective anticancer agents .

- VEGFR-2 Inhibition Research : A specific study focused on synthesizing novel benzoxazole derivatives that selectively inhibited VEGFR-2 with promising pharmacokinetic profiles. The most effective compounds showed substantial inhibition rates in both in vitro assays and murine models .

Potential Applications

The unique properties of this compound suggest several applications:

- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Materials Science : The compound's structural characteristics may allow for its use in developing advanced materials or as a precursor for synthesizing more complex structures.

作用機序

SB 4は、BMP4シグナル伝達経路を選択的に活性化することで効果を発揮します。細胞表面のBMP受容体に結合し、SMAD-1/5/9タンパク質のリン酸化を引き起こします。 これらのリン酸化されたSMADタンパク質は、次に核に移行し、細胞分化や組織恒常性に関与する標的遺伝子の発現を調節します .

類似化合物の比較

類似化合物

ドソルモルフィン: SB 4よりも選択性の低い、別のBMPシグナル伝達阻害剤。

LDN-193189: より強力で選択的なBMP阻害剤ですが、化学構造が異なります。

SB 4の独自性

SB 4は、BMP4アゴニストとしての高い選択性と効力のためにユニークです。 ノギン誘発性のBMP受容体阻害を回避するため、BMPシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するための貴重なツールです .

類似化合物との比較

Similar Compounds

Dorsomorphin: Another BMP signaling inhibitor but less selective compared to SB 4.

LDN-193189: A more potent and selective BMP inhibitor but with a different chemical structure.

Noggin: A natural protein that inhibits BMP signaling but is not a small molecule.

Uniqueness of SB 4

SB 4 is unique due to its high selectivity and potency as a BMP4 agonist. It bypasses noggin-induced inhibition of BMP receptors, making it a valuable tool for studying BMP signaling pathways and their role in various biological processes .

生物活性

Structural Characteristics

The compound 2-(4-Bromobenzylsulfanyl)benzoxazole features a benzoxazole core, which is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The presence of the bromobenzylsulfanyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

| Compound | Target Strain | MIC (mg/L) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 36.8 |

| Compound 2 | Escherichia coli | 47.6 |

Anticancer Activity

Benzoxazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain benzoxazole compounds induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Effects

A recent study synthesized a series of benzoxazole derivatives and tested their effects on HepG2 cells. One of the derivatives demonstrated a significant increase in caspase-3 levels, indicating apoptosis induction:

- Control Apoptosis Rate : 0.67%

- Test Compound Apoptosis Rate : 16.52%

This suggests that modifications to the benzoxazole structure can enhance its anticancer efficacy .

Antiviral Activity

Benzoxazole derivatives have shown promise in antiviral applications as well. Compounds similar to this compound have been tested against viruses such as the tobacco mosaic virus (TMV), with varying degrees of success . The introduction of electron-donating groups has been linked to increased antiviral activity.

| Compound | Virus Target | Inhibition Rate (%) |

|---|---|---|

| Compound A | Tobacco Mosaic Virus | 54.41 |

| Compound B | Tobacco Mosaic Virus | 52.23 |

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through caspase activation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

- Antiviral Mechanism : Inhibition of viral replication by interfering with viral entry or fusion processes.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are scarce, studies on related compounds indicate that they are generally well-absorbed with varying distribution profiles in biological systems . Toxicological assessments are essential to establish safety profiles, particularly for compounds intended for therapeutic use.

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOIBFEFVKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。